molecular formula C17H21NO3S B497484 N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide CAS No. 865611-78-5

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B497484
CAS RN: 865611-78-5
M. Wt: 319.4g/mol
InChI Key: UKYREPVCPCOAKH-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H21NO3S and a molecular weight of 319.41854 . It is a subject of interest in various fields of chemical research .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound includes a benzyl group, an ethoxy group, and a benzenesulfonamide group, among others . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their biological activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Zareef et al., 2007). Additionally, research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good antibacterial and enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014), further supporting the broad spectrum of activity offered by sulfonamide compounds.

Photochemical Properties

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showcasing high singlet oxygen quantum yield and fluorescence properties. Such compounds are promising for photodynamic therapy applications in cancer treatment due to their potent photochemical and photophysical properties (Pişkin et al., 2020).

Synthetic Applications

The synthesis of N-benzyl derivatives has been explored for their potential in organic synthesis and medicinal chemistry. For example, compounds synthesized from N-benzyl-4-chlorobenzenesulfonamide derivatives have been evaluated for their antibacterial properties, highlighting their utility in addressing drug-resistant bacterial infections (Abbasi et al., 2019). This demonstrates the role of sulfonamide derivatives in contributing to new antibacterial agents.

Molecular Structure Analysis

Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their chemical properties and potential interactions in biological systems. Studies on the crystal structure of secondary aromatic sulfonamides have helped elucidate the hydrogen-bonding patterns and chiral discrimination, which are crucial for understanding the drug-receptor interactions and designing more effective therapeutic agents (Kikkawa et al., 2019).

Safety and Hazards

The safety and hazards associated with N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide are not well documented in the available literature . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide are not well defined in the available literature . Potential areas of interest could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and safety profile. Additionally, its potential applications in various fields of chemistry and biology could be explored.

properties

IUPAC Name

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-21-16-10-14(3)17(11-13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYREPVCPCOAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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